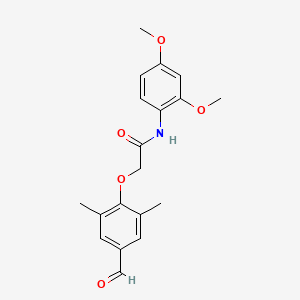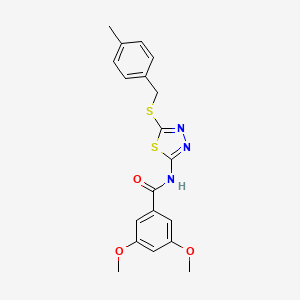
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including methoxy, formyl, and dimethylphenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the acetamide backbone: This can be achieved by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine to form N-(2,4-dimethoxyphenyl)acetamide.
Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where N-(2,4-dimethoxyphenyl)acetamide is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formylated product.
Attachment of the dimethylphenoxy group: This step involves the reaction of the formylated product with 2,6-dimethylphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in DMF or THF (tetrahydrofuran).
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research in cell signaling and metabolism.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Application in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups could play a role in binding to the active site of the target, while the acetamide backbone provides structural stability.
類似化合物との比較
Similar Compounds
N-(2,4-dimethoxyphenyl)acetamide: Lacks the formyl and dimethylphenoxy groups, making it less complex.
2-(4-formyl-2,6-dimethylphenoxy)acetamide: Lacks the methoxy groups, potentially altering its reactivity and applications.
N-(2,4-dimethoxyphenyl)-2-(4-hydroxy-2,6-dimethylphenoxy)acetamide: The formyl group is replaced with a hydroxyl group, which could change its chemical properties and biological activity.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is unique due to its combination of functional groups, which can impart specific reactivity and potential applications that are not shared by simpler analogs. The presence of both methoxy and formyl groups, along with the dimethylphenoxy moiety, provides a versatile scaffold for further chemical modifications and applications.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-7-14(10-21)8-13(2)19(12)25-11-18(22)20-16-6-5-15(23-3)9-17(16)24-4/h5-10H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDXZXEDYVYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671924.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]butanamide](/img/structure/B2671928.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2671929.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2671932.png)


![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)
